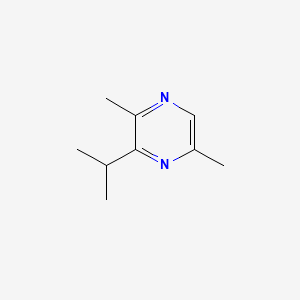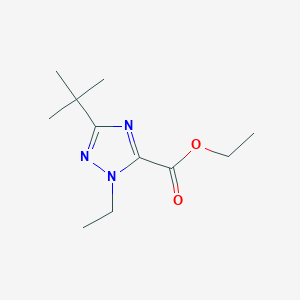
Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester functional group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures, typically around 80-100°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of flow microreactor systems has been shown to enhance the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
1,2,4-Triazole-3-carboxylate: Lacks the tert-butyl and ethyl groups, resulting in different chemical properties and biological activities.
1,2,4-Triazole-5-thiol: Contains a thiol group instead of a carboxylate ester, leading to different reactivity and applications.
1,2,4-Triazole-3,5-diamine: Features amino groups that confer distinct biological activities and uses.
The uniqueness of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 5-tert-butyl-2-ethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-14-8(9(15)16-7-2)12-10(13-14)11(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
KZPJLUSQCDTBRQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC(=N1)C(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


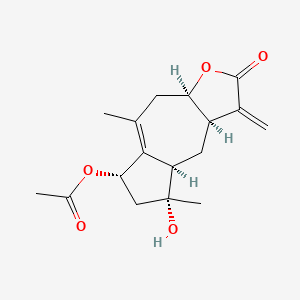
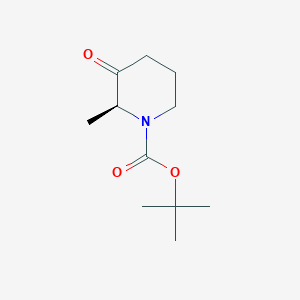
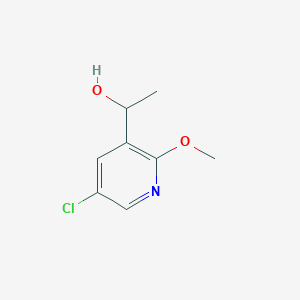
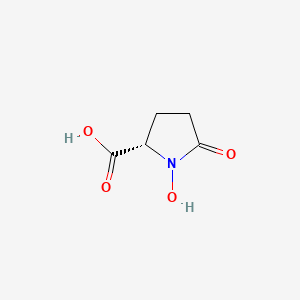
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

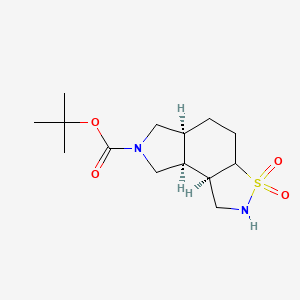

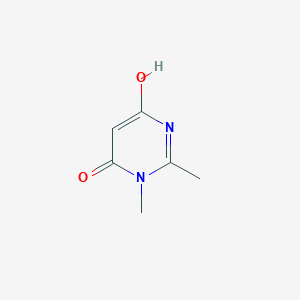
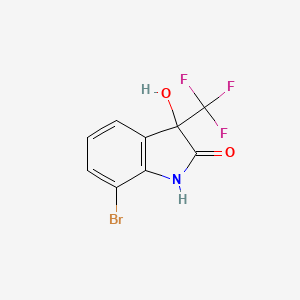
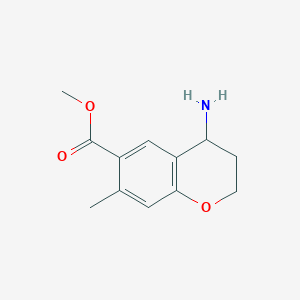
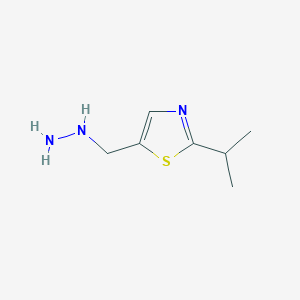
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
